![molecular formula C31H28O4 B12538576 [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) CAS No. 142689-54-1](/img/structure/B12538576.png)
[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is a complex organic compound with the molecular formula C31H28O4 It is characterized by its unique structure, which includes multiple aromatic rings and ether linkages
Preparation Methods
The synthesis of [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) typically involves the reaction of 1,5-dibromopentane with 4-hydroxybenzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Scientific Research Applications
[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This binding is often facilitated by the aromatic rings and ether linkages, which can form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar compounds to [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) include:
[5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrinato]-Fe(III)chloride: Known for its use in coordination chemistry and catalysis.
Terephthalate: Commonly used in the production of polyesters and as a ligand in coordination compounds.
2,6-Naphthalenedicarboxylate: Utilized in the synthesis of high-performance polymers and as a building block in organic synthesis.
The uniqueness of [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) lies in its specific combination of aromatic rings and ether linkages, which confer distinct chemical and physical properties.
Properties
CAS No. |
142689-54-1 |
|---|---|
Molecular Formula |
C31H28O4 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[4-[5-(4-benzoylphenoxy)pentoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C31H28O4/c32-30(24-10-4-1-5-11-24)26-14-18-28(19-15-26)34-22-8-3-9-23-35-29-20-16-27(17-21-29)31(33)25-12-6-2-7-13-25/h1-2,4-7,10-21H,3,8-9,22-23H2 |
InChI Key |
MSVCPJDLPRDWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)
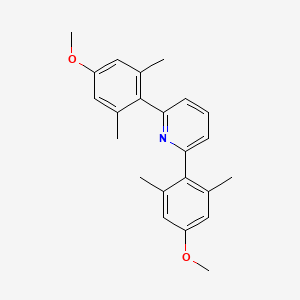
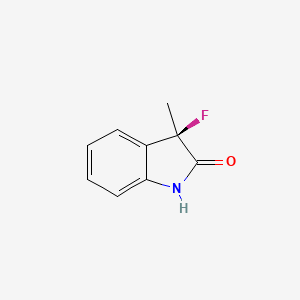
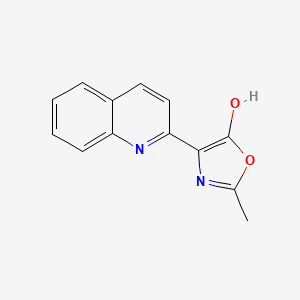
![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
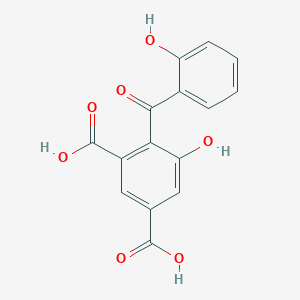
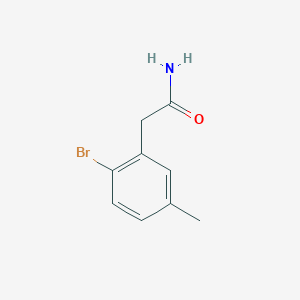
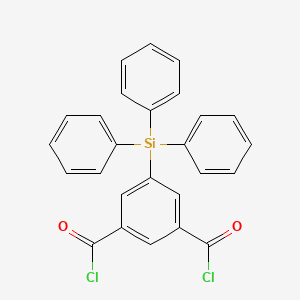
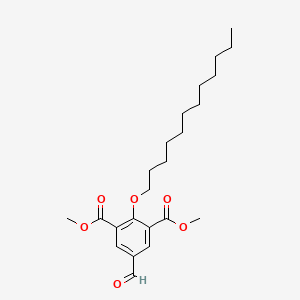
![(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]](/img/structure/B12538557.png)
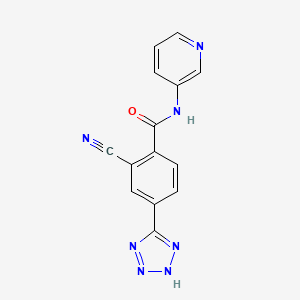
![1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B12538574.png)
